molecular formula C14H11NO2 B14635348 2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino- CAS No. 54023-73-3

2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino-

Katalognummer: B14635348
CAS-Nummer: 54023-73-3
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: PBIJFJHLHBBUFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino-: is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexadienone ring with an imino group attached to a para-acetylphenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino- typically involves the reaction of 2,5-cyclohexadien-1-one with p-acetylphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Biology: Its reactivity with biological molecules makes it a useful tool for probing biochemical pathways .

Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Wirkmechanismus

The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino- involves its interaction with specific molecular targets. The imino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • 2,5-Cyclohexadien-1-one, 4-diazo-
  • 2,4-Cyclohexadien-1-one
  • 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro-

Comparison: Compared to these similar compounds, 2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino- is unique due to its specific imino and acetyl substituents. These functional groups confer distinct reactivity and properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

54023-73-3

Molekularformel

C14H11NO2

Molekulargewicht

225.24 g/mol

IUPAC-Name

4-(4-acetylphenyl)iminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C14H11NO2/c1-10(16)11-2-4-12(5-3-11)15-13-6-8-14(17)9-7-13/h2-9H,1H3

InChI-Schlüssel

PBIJFJHLHBBUFV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.